molecular formula C15H16N2O8 B4919514 3,5-bis[(3-carboxypropanoyl)amino]benzoic acid CAS No. 5224-14-6

3,5-bis[(3-carboxypropanoyl)amino]benzoic acid

Cat. No.: B4919514
CAS No.: 5224-14-6
M. Wt: 352.30 g/mol
InChI Key: WZAXTYUTZBIWNX-UHFFFAOYSA-N
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Description

3,5-bis[(3-carboxypropanoyl)amino]benzoic acid is an organic compound with a complex structure that includes two carboxypropanoyl groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis[(3-carboxypropanoyl)amino]benzoic acid typically involves the reaction of 3,5-diaminobenzoic acid with 3-carboxypropanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction conditions often include a solvent like dimethylformamide (DMF) and a temperature range of 0-25°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors to maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

3,5-bis[(3-carboxypropanoyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboxypropanoyl groups to alcohols.

    Substitution: The amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces substituted amides or esters.

Scientific Research Applications

3,5-bis[(3-carboxypropanoyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-bis[(3-carboxypropanoyl)amino]benzoic acid involves its interaction with specific molecular targets. The carboxypropanoyl groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The benzoic acid core can also participate in π-π stacking interactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3,5-diaminobenzoic acid: Lacks the carboxypropanoyl groups, making it less versatile in chemical reactions.

    3-carboxypropanoic acid: Lacks the benzoic acid core, limiting its applications in complex molecule synthesis.

Uniqueness

3,5-bis[(3-carboxypropanoyl)amino]benzoic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it valuable in multiple fields of research and industry.

Properties

IUPAC Name

3,5-bis(3-carboxypropanoylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O8/c18-11(1-3-13(20)21)16-9-5-8(15(24)25)6-10(7-9)17-12(19)2-4-14(22)23/h5-7H,1-4H2,(H,16,18)(H,17,19)(H,20,21)(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZAXTYUTZBIWNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1NC(=O)CCC(=O)O)NC(=O)CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00385425
Record name STK295741
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5224-14-6
Record name STK295741
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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